molecular formula C15H23N3O3 B7076815 N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide

N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide

Cat. No.: B7076815
M. Wt: 293.36 g/mol
InChI Key: BFVPKBKTUNZUQB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a dimethylamino group and an oxan-4-yloxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18(2)15-13(4-3-8-16-15)17-14(19)7-11-21-12-5-9-20-10-6-12/h3-4,8,12H,5-7,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPKBKTUNZUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NC(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with 3-(oxan-4-yloxy)propanoic acid under specific conditions to form the desired amide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. Additionally, the oxan-4-yloxy group may facilitate the compound’s solubility and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
  • 4-Dimethylaminopyridine (DMAP)

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.

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